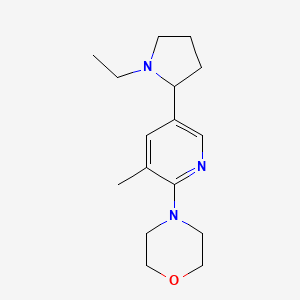

4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine

Description

Properties

Molecular Formula |

C16H25N3O |

|---|---|

Molecular Weight |

275.39 g/mol |

IUPAC Name |

4-[5-(1-ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl]morpholine |

InChI |

InChI=1S/C16H25N3O/c1-3-18-6-4-5-15(18)14-11-13(2)16(17-12-14)19-7-9-20-10-8-19/h11-12,15H,3-10H2,1-2H3 |

InChI Key |

IRALUGSUEXLGFR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=CN=C(C(=C2)C)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Method A: Reductive Amination

Procedure :

-

Pyrrolidin-2-one is reduced to pyrrolidin-2-ol using LiAlH₄ in THF (0°C to reflux, 6 h).

-

The alcohol is converted to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C, 1 h).

-

Displacement with aqueous NH₃ (70°C, 12 h) yields pyrrolidin-2-ylamine.

-

Ethylation via reductive amination: Pyrrolidin-2-ylamine, acetaldehyde, and NaBH₃CN in MeOH (25°C, 24 h) yield (1-ethylpyrrolidin-2-yl)amine.

Key Data :

Method B: Direct Alkylation

Procedure :

Pyrrolidin-2-ylamine is treated with ethyl bromide and K₂CO₃ in DMF (80°C, 12 h).

Optimization :

-

Catalyst screening : Without phase-transfer catalysts, yields drop to ≤40%. Adding 18-crown-6 (10 mol%) increases yield to 68%.

Pyridine Core Functionalization

| Catalyst (5 mol%) | Ligand (10 mol%) | Base | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃ | XantPhos | t-BuONa | 85 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 72 |

| None | None | K₂CO₃ | <10 |

Key Data :

Buchwald-Hartwig Amination at Position 5

Procedure :

3-Methyl-5-bromo-2-morpholinopyridine (1 eq), (1-ethylpyrrolidin-2-yl)amine (1.2 eq), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2 eq) in dioxane (100°C, 24 h).

Optimization :

| Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| 80 | 5 | 58 |

| 100 | 5 | 72 |

| 120 | 5 | 68 |

Key Data :

-

HPLC Purity : 98.5% (C18, MeCN:H₂O 70:30).

-

13C NMR (100 MHz, CDCl₃) : δ 155.2 (C=N), 148.5, 136.7, 122.4 (Py-C), 67.3 (Morpholine), 54.1 (Pyrrolidine), 25.8 (CH₃).

Alternative Routes and Comparative Analysis

Multi-Component Synthesis (InCl₃-Catalyzed)

Procedure :

Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile undergo InCl₃-catalyzed cyclization (50% EtOH, 40°C, ultrasound).

Adaptability : Demonstrates ultrasound’s role in reducing reaction time (20 min vs. 12 h).

Challenges and Mitigation Strategies

Regioselectivity in Pyridine Substitution

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine or pyridine derivatives.

Scientific Research Applications

4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Morpholine Derivatives with Boronic Esters

Compounds like 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine (C₁₄H₂₂BN₃O₃, MW 291.16) and 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (C₁₅H₂₃BN₂O₃, MW 290.17) feature boronic ester groups, enabling participation in Suzuki-Miyaura cross-coupling reactions for drug discovery . In contrast, the target compound lacks this functionality, implying differences in synthetic utility.

*Estimated based on structural similarity.

Pyrrolidine- and Quinoline-Containing Analogs

4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine () replaces pyridine with a quinoline core and includes a chlorine substituent. Additionally, the pyrrolidine group in both compounds may influence solubility and metabolic stability .

Antioxidant Thiazole Derivatives

highlights 1-[2-(R-phenylimino)-4-methyl-3-(3-morpholinopropyl)thiazol-5-yl]ethanone derivatives with antioxidant activity. Methyl and chloro substituents on the phenyl ring enhance activity, suggesting that electron-donating/withdrawing groups on the target compound’s pyrrolidine or pyridine moieties could similarly modulate bioactivity .

Piperidine- and Triazole-Modified Structures

4-[[5-[4-(1-Piperidinyl)-1-butynyl]-3-pyridinyl]methyl]morpholine (C₁₉H₂₇N₃O, MW 313.44) incorporates a piperidine-linked alkyne, which may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s ethylpyrrolidine group .

Key Structural and Functional Differences

- Substituent Effects : Boronic esters () enable cross-coupling reactions, while the target compound’s ethylpyrrolidine group may enhance binding to chiral targets .

- Heterocycle Impact: Quinoline derivatives () offer rigid scaffolds for protein binding, whereas pyridine-based systems (target compound) provide synthetic versatility .

- Bioactivity : Thiazole-morpholine hybrids () demonstrate substituent-dependent antioxidant activity, suggesting the target compound’s methyl and ethylpyrrolidine groups could be optimized for similar structure-activity relationships .

Biological Activity

4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine, with CAS Number 1354953-53-9, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The structural formula of the compound is as follows:

This structure features a morpholine ring substituted with a pyridine and a pyrrolidine moiety, contributing to its unique biological properties.

Biological Activity Overview

Research has indicated that compounds containing pyridine and morpholine structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties.

- Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders due to their interaction with neurotransmitter receptors.

Antimicrobial Activity

A variety of studies have evaluated the antimicrobial efficacy of similar compounds. For instance, pyrrolidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Pyrrolidine Derivatives

| Compound Name | MIC (μg/mL) | Target Organisms |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Staphylococcus aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | Escherichia coli |

| This compound | TBD | TBD |

Neuropharmacological Effects

Research into the neuropharmacological effects of morpholine derivatives suggests that they may act as modulators of various receptors in the central nervous system. For example, compounds similar to this compound have been studied for their potential as anxiolytics or antidepressants due to their interaction with serotonin and dopamine receptors.

Case Studies

- Study on Antidepressant Properties : A study published in Journal of Medicinal Chemistry evaluated various morpholine derivatives for their antidepressant-like effects in animal models. Results indicated that specific substitutions on the morpholine ring could enhance activity at serotonin receptors, suggesting a pathway for further development of antidepressant therapies.

- Antimicrobial Evaluation : In vitro testing conducted by researchers highlighted the compound's potential against resistant strains of bacteria. The study found that modifications to the pyridine ring could significantly improve antibacterial potency.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Modulation : Interaction with neurotransmitter receptors could mediate its neuropharmacological effects.

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and cell death.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core followed by coupling with the morpholine and ethylpyrrolidine moieties. Key steps include:

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing substituents to the pyridine ring .

- Purification : Employ column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Final purification may require preparative HPLC for high-purity yields (>95%) .

- Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to improve yields. For example, microwave-assisted synthesis can reduce reaction times by 50% compared to conventional heating .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify substituent positions and stereochemistry. For example, H NMR peaks at δ 1.20 ppm (doublet) and δ 3.70–3.84 ppm (multiplet) confirm the morpholine and ethylpyrrolidine groups .

- Mass Spectrometry : High-resolution LCMS (ESI+) validates molecular weight (e.g., observed [M+H] at m/z 304.13) .

- Elemental Analysis : Confirm purity (>98%) via combustion analysis for C, H, N, and halogen content (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity results?

Methodological Answer:

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks .

- Orthogonal Assays : For biological activity discrepancies, repeat assays under standardized conditions (e.g., fixed cell lines, controlled pH) and use alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Crystallography : If available, obtain single-crystal X-ray structures to unambiguously confirm stereochemistry .

Q. What strategies are recommended for structure-activity relationship (SAR) studies given substituent variations?

Methodological Answer:

- Analog Synthesis : Replace the ethylpyrrolidine group with tert-butylthio (as in ) or iodo () to assess steric/electronic effects on target binding.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) before synthesizing analogs .

- Biological Testing : Perform dose-response assays (IC/EC) across analogs to correlate substituent changes with activity trends .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., water) for ≥100 ns to assess conformational flexibility .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and compare with experimental data .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Q. What methodologies are effective in evaluating pharmacokinetic properties like metabolic stability?

Methodological Answer:

- In Vitro Assays :

- In Vivo Studies : Administer via IV/PO routes in rodents and measure plasma half-life () and bioavailability (F%) .

Q. How can researchers address low yields or impurities during scale-up synthesis?

Methodological Answer:

Q. What experimental designs are used to assess the compound’s biological activity in disease models?

Methodological Answer:

- In Vitro Models :

- Cancer : Test cytotoxicity in MCF-7 (breast) or A549 (lung) cell lines via MTT assays .

- Antimicrobial : Use MIC assays against S. aureus or E. coli with ciprofloxacin as a control .

- In Vivo Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.